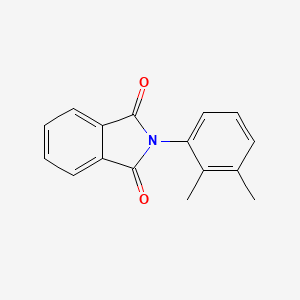

2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves strategies aligning with organic synthesis methods. Although specific synthesis details are not provided, typical approaches might involve stepwise organic synthesis routes, starting from available precursors, through processes such as amide formation, cyclization, and aromatic substitution reactions.

Molecular Structure Analysis

The molecular structure of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been characterized as essentially planar, with the 2,3-dimethylphenyl and the 1H-isoindole-1,3(2H)-dione groups oriented at a specific angle to each other, indicating a defined three-dimensional conformation critical for its chemical properties and interactions (Tariq et al., 2010).

Chemical Reactions and Properties

This compound can engage in various chemical reactions, leveraging its structural features such as the amide and aromatic groups. It may undergo reactions typical for amides and aromatic compounds, including nucleophilic acyl substitution, electrophilic aromatic substitution, and more. The specific reactivity patterns would depend on reaction conditions and the presence of reactive functional groups.

Physical Properties Analysis

The physical properties of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, such as solubility, melting point, and crystal structure, are determined by its molecular geometry and intermolecular forces. The compound forms a zigzag chain in the crystal structure, facilitated by weak C—H⋯O interactions, highlighting its solid-state properties and potentially affecting its solubility and melting point (Tariq et al., 2010).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Interactions

The title compound, known as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, has been studied for its crystal structure. The compound features a planar structure with the 2,3-dimethylphenyl group and the 1H-isoindole-1,3(2H)-dione group oriented at specific angles to each other. In the crystal, weak C—H⋯O interactions link the molecules, forming a zigzag chain. Additionally, C—H⋯π interactions between the isoindole and the benzene ring of the 2,3-dimethylphenyl group are observed. This study provides insights into the molecular interactions and potential applications in crystal engineering and design (Tariq et al., 2010).

Corrosion Inhibition Properties

Research has been conducted on compounds related to 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, such as 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione, for their application in corrosion inhibition. These compounds have shown effectiveness as corrosion inhibitors in acidic solutions, particularly for mild steel protection. The study explores the molecular dynamics and quantum chemistry behind these interactions, highlighting the significance of π-electrons and lone-pair electrons in enhanced adsorption onto iron surfaces, which is crucial for effective corrosion inhibition (Chafiq et al., 2020).

Antimicrobial Activity

A study focused on the synthesis and characterization of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions. The research found significant antimicrobial activity in both the organic ligand and its complexes, comparable to standard drugs. This suggests potential applications of such compounds in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

TNF-α Production Enhancers

Compounds with a phenylphthalimide skeleton, including derivatives of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, have been identified as potent enhancers of tumor necrosis factor (TNF)-α production. These compounds show promise in the field of cancer research and therapy, particularly in modulating immune responses in cancer treatments (Shibata et al., 1994).

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(17)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTFBDCLWMHIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)